2-amino-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-amino-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C7H10N2O2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an acetamide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide typically involves the reaction of furan-2-carboxylic acid with furfurylamine under specific conditions. One method involves using microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the crude products are purified by crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: This compound is similar in structure but lacks the acetamide group.
2-cyano-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide: This compound features a cyano group and a methoxyphenyl group, making it more complex and potentially more reactive.
Uniqueness
2-amino-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of a furan ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXAHEGHPPJMAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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